![molecular formula C13H17N3O4 B5565153 5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5565153.png)
5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
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Overview
Description
Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s a colorless volatile liquid and its derivatives are more common . Imidazopyridine is a class of organic compounds known as pyrazolopyridines, which consist of a pyrazole fused to a pyridine .
Synthesis Analysis
Tetrahydropyran can be synthesized by the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . Tetrahydropyranyl (THP) ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis
The molecular structure of tetrahydropyran consists of a six-membered ring with five carbon atoms and one oxygen atom . The structure of imidazopyridine consists of a pyrazole fused to a pyridine .Chemical Reactions Analysis
In the case of tetrahydropyran, alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers. These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
Tetrahydropyran is a colorless volatile liquid . Its chemical formula is C5H10O and it has a molar mass of 86.134 g·mol −1 . It has a melting point of −45 °C and a boiling point of 88 °C .Scientific Research Applications
Functionalization Reactions and Synthetic Applications
- The study by Yıldırım, Kandemirli, and Demir (2005) explores experimental and theoretical aspects of functionalization reactions involving pyrazole derivatives, highlighting the potential of these reactions in synthesizing novel compounds with varying structures and functionalities. This research underscores the versatility of pyrazole and related structures in organic synthesis, which could be relevant for the synthesis and application of the compound (Yıldırım, Kandemirli, & Demir, 2005).
Coordination Compounds and Their Properties
- Research by Zou et al. (2014) on zinc coordination compounds derived from various tetrazole-containing carboxylic acids provides insights into the structural characterization and properties of these compounds, including their luminescent properties. This work suggests the potential of such structures in the development of new materials with specific optical properties (Zou et al., 2014).
Synthetic Methodologies for Heterocyclic Compounds
- The synthesis of condensed pyrazoles through Pd-catalyzed cross-coupling reactions, as reported by Arbačiauskienė et al. (2011), demonstrates advanced methodologies for creating complex heterocyclic structures, which might be applicable to the synthesis and functional exploration of the compound (Arbačiauskienė et al., 2011).
Luminescent and Photocatalytic Activities
- Research on coordination polymers with luminescence sensing and photocatalytic activities, like the study by Xue et al. (2021), indicates the potential of heterocyclic carboxylic acid derivatives in sensing and environmental applications. This suggests the possibility of exploring similar applications for the compound , especially in the context of luminescence-based sensing and photocatalysis (Xue et al., 2021).
Safety and Hazards
properties
IUPAC Name |
5-(oxane-4-carbonyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c17-12(8-2-5-20-6-3-8)16-4-1-9-10(15-7-14-9)11(16)13(18)19/h7-8,11H,1-6H2,(H,14,15)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWDNFKCHCRQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=C(C2C(=O)O)N=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid |
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